molecular formula C9H6BrClN2S B1528983 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline CAS No. 1003043-76-2

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline

Cat. No.: B1528983
CAS No.: 1003043-76-2
M. Wt: 289.58 g/mol
InChI Key: JVOCVKFAENOWJO-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is a heterocyclic compound with the molecular formula C9H6BrClN2S It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline typically involves the reaction of 6-bromo-4-chloroquinazoline with a methylsulfanyl reagent under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the halogen with the methylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the halogen atoms or to modify the quinazoline ring structure.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of substituted quinazolines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated or reduced quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is in the field of medicinal chemistry , particularly in the development of novel pharmaceuticals. This compound serves as a scaffold for designing new drug candidates, especially those targeting specific biological pathways such as tyrosine kinases involved in cancer progression.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit potent anticancer properties, particularly as inhibitors of the epidermal growth factor receptor (EGFR). For example, compounds structurally related to this compound have demonstrated significant inhibitory activities against various cancer cell lines, with IC50 values often in the nanomolar range. These compounds can inhibit autophosphorylation of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
This compoundA4310.12
Related derivativeMCF-70.19
Standard drug (Erlotinib)A4310.03

Agrochemicals

In the agrochemical sector, this compound is utilized for synthesizing pesticides, herbicides, and fungicides . Its structural features allow for the design of active ingredients that effectively target specific pests or diseases in agricultural settings. The compound's ability to act as a building block for more complex agrochemical agents enhances its applicability in crop protection strategies .

Materials Science

The compound also finds applications in materials science . It can be incorporated into polymers or used as a precursor for surface modifications to develop materials with tailored properties, such as enhanced conductivity or optical characteristics. This versatility allows researchers to create functional materials suitable for various industrial applications .

Beyond its anticancer properties, this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have indicated that derivatives of quinazoline can inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) that suggest significant antimicrobial efficacy .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainMIC (μg/mL)
This compoundS. aureus ATCC 259230.98
Related derivativeE. coli ATCC 259221.50

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of quinazoline derivatives, including those based on this compound:

  • EGFR Inhibition : A study demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard EGFR inhibitors like gefitinib, indicating their potential as effective anticancer agents .
  • Antimicrobial Properties : Research highlighted the antimicrobial activity of quinazoline derivatives against resistant bacterial strains, suggesting their utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: Lacks the bromine and methylsulfanyl groups, making it less versatile in chemical reactions.

    6-Bromoquinazoline: Lacks the chlorine and methylsulfanyl groups, limiting its applications in medicinal chemistry.

    2-Methylsulfanylquinazoline:

Uniqueness

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is unique due to the presence of both halogen atoms and the methylsulfanyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to act as a scaffold for the development of various therapeutic agents, especially those targeting cancer.

The compound features a bromine atom at the 6-position and a chlorine atom at the 4-position of the quinazoline ring, along with a methylsulfanyl group at the 2-position. These substituents are crucial for its biological activity, influencing both its pharmacokinetic properties and its interaction with biological targets.

Biological Activity Overview

Recent studies have explored the biological activities of quinazoline derivatives, including this compound. The following sections summarize key findings related to its anticancer properties, mechanisms of action, and molecular interactions.

Anticancer Activity

  • Cytotoxicity Studies :
    • Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. Specifically, one study reported an IC50 of 5.9 µM for a related compound against A549 cells, highlighting the potential potency of this class of compounds .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, several studies have indicated that quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a critical step in many cancer signaling pathways .
  • Cell Cycle Arrest :
    • Flow cytometry analyses have demonstrated that treatment with compounds like this compound can induce cell cycle arrest at specific phases. For instance, significant accumulation in the S phase was observed in treated A549 cells, suggesting that these compounds may interfere with DNA synthesis .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing efficacy:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as bromine and chlorine enhances the anticancer activity by improving binding affinity to target proteins like EGFR .
  • Substituents : Variations in substituents at different positions on the quinazoline ring can significantly alter potency. For example, modifications at the 3 and 4 positions have been shown to yield higher inhibitory activity against cancer cell lines .

Case Studies

Several studies have specifically evaluated the biological activities of quinazoline derivatives:

Study ReferenceCompoundCell LineIC50 Value (µM)Mechanism
6nA5495.9EGFR Inhibition
VariousMCF-7<0.1Tyrosine Kinase Inhibition
RelatedHepG2<0.3Autophosphorylation Inhibition

Properties

IUPAC Name

6-bromo-4-chloro-2-methylsulfanylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2S/c1-14-9-12-7-3-2-5(10)4-6(7)8(11)13-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOCVKFAENOWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728511
Record name 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003043-76-2
Record name 6-Bromo-4-chloro-2-(methylthio)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003043-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diisopropylethylamine (0.65 ml, 3.69 mmol) was added to a suspension of 6-bromo-2-(methylthio)-quinazolin-4-ol (500 mg, 1.85 mmol) in POCl3 (6.5 ml). The reaction was heated at reflux for 6 hours and then cooled to room temperature. The POCl3 was removed under reduced pressure. The residue was diluted with EtOAc (30 ml) and poured onto ice. The organic layer was washed twice with brine (2×30 ml), then dried over sodium sulfate and concentrated. The product thus obtained was used without further purification.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of compound 5a (0.65 g, 2.4 mmol) in 6.2 mL of POCl3 was added 10 μL of pyridine and the mixture was heated at 110° C. for 18 hours. The reaction mixture was cooled to rt. and concentrated under reduced pressure. A saturated solution of 50 mL of aqueous NaHCO3 was added to the crude solid and the mixture was extracted with 50 mL of EtOAc. The organic layer was dried over MgSO4, concentrated under reduced pressure and purified by chromatography on a silica gel column. Elution with n-heptane/EtOAc (4:1) as eluent afforded 11a as a white solid (0.52 g, 75%). mp: 124° C.,
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
10 μL
Type
reactant
Reaction Step Two
Name
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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